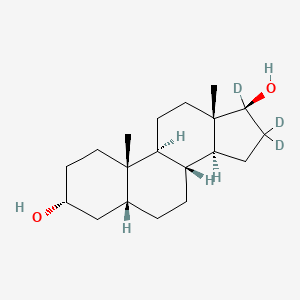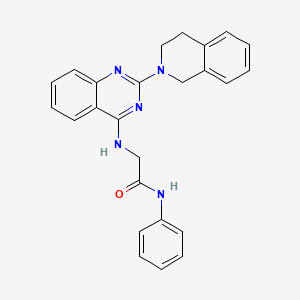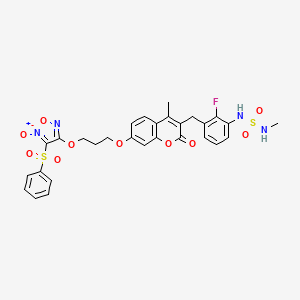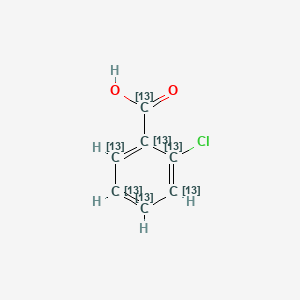![molecular formula C24H30O7 B12412598 (7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B12412598.png)
(7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7S,8S,9R)-9-(3,4-ジメトキシフェニル)-4-メトキシ-7,8-ビス(トリデウテリオメトキシメチル)-6,7,8,9-テトラヒドロベンゾ[g][1,3]ベンゾジオキソールは、その独特な構造と立体化学によって特徴付けられる複雑な有機分子です。
準備方法
合成経路と反応条件
(7S,8S,9R)-9-(3,4-ジメトキシフェニル)-4-メトキシ-7,8-ビス(トリデウテリオメトキシメチル)-6,7,8,9-テトラヒドロベンゾ[g][1,3]ベンゾジオキソールの合成は、容易に入手可能な前駆体から始まる複数のステップを伴います。典型的な主要なステップには以下が含まれます。
ベンゾ[g][1,3]ベンゾジオキソールコアの形成: これは、適切なフェノール性およびアルデヒド性前駆体を含む一連の環化反応によって達成できます。
メトキシ基の導入: メトキシ基は、ヨウ化メチル(CH3I)などの試薬を、炭酸カリウム(K2CO3)などの塩基の存在下で使用したメチル化反応によって導入されます。
トリデウテリオメトキシメチル基の組み込み: このステップは、類似の条件下でトリデウテリオヨウ化メチル(CD3I)を使用し、重水素化メトキシ基を導入します。
工業的生産方法
この化合物の工業的生産は、コストと環境への影響を最小限に抑えながら、収率と純度を最大化するように合成経路を最適化することを含む可能性があります。これには、反応制御とプロセススケールアップの効率化のために連続フローリアクターを使用することが含まれる場合があります。
化学反応の分析
反応の種類
(7S,8S,9R)-9-(3,4-ジメトキシフェニル)-4-メトキシ-7,8-ビス(トリデウテリオメトキシメチル)-6,7,8,9-テトラヒドロベンゾ[g][1,3]ベンゾジオキソールは、以下のものを含むさまざまな化学反応を起こす可能性があります。
酸化: メトキシ基は、過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの酸化剤を使用して、対応するアルデヒドまたはカルボン酸に酸化される可能性があります。
還元: この化合物は、水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用して、対応するアルコールに還元される可能性があります。
置換: メトキシ基は、水素化ナトリウム(NaH)などの試薬と適切な求電子剤を使用して、求核置換反応により他の官能基に置換される可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO4)、三酸化クロム(CrO3)
還元: 水素化リチウムアルミニウム(LiAlH4)、水素化ホウ素ナトリウム(NaBH4)
置換: 水素化ナトリウム(NaH)、ヨウ化メチル(CH3I)、トリデウテリオヨウ化メチル(CD3I)
主な生成物
酸化: アルデヒド、カルボン酸
還元: アルコール
置換: 使用した求電子剤に応じて、さまざまな置換誘導体
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして、および反応機構を研究するためのモデル化合物として使用できます。
生物学: この化合物の独特な構造により、生体高分子と相互作用できるため、創薬開発の潜在的な候補となります。
医学: その潜在的な生物活性は、抗炎症剤や抗癌剤などの治療的用途のために探求できます。
工業: この化合物は、ポリマーやコーティングなどの特定の特性を持つ新素材の開発に使用できます。
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential biological activity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
(7S,8S,9R)-9-(3,4-ジメトキシフェニル)-4-メトキシ-7,8-ビス(トリデウテリオメトキシメチル)-6,7,8,9-テトラヒドロベンゾ[g][1,3]ベンゾジオキソールの作用機序は完全に解明されていませんが、特定の分子標的および経路との相互作用を含むと考えられています。メトキシ基とトリデウテリオメトキシメチル基は、標的タンパク質や酵素に対する結合親和性と選択性を影響を与えることで、この化合物の活性を調節する役割を果たしている可能性があります。
類似の化合物との比較
類似の化合物
3,4-ジメトキシフェニル酢酸: ベンゾ[g][1,3]ベンゾジオキソールコアは欠落していますが、同様のメトキシ置換基を持つ関連化合物。
3,4-ジメトキシフェニルアセトニトリル: ベンゾ[g][1,3]ベンゾジオキソールコアの代わりにニトリル基を持つ別の関連化合物。
3,4-ジメトキシフェネチルアルコール: コア構造が異なる、同様のメトキシ基を持つ単純な化合物。
独自性
(7S,8S,9R)-9-(3,4-ジメトキシフェニル)-4-メトキシ-7,8-ビス(トリデウテリオメトキシメチル)-6,7,8,9-テトラヒドロベンゾ[g][1,3]ベンゾジオキソールの独自性は、その複雑な構造と立体化学にあり、より単純な関連化合物に見られない独自の化学的および生物学的特性を付与する可能性があります。
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenylacetic acid: A related compound with similar methoxy substituents but lacking the benzo[g][1,3]benzodioxole core.
3,4-Dimethoxyphenylacetonitrile: Another related compound with a nitrile group instead of the benzo[g][1,3]benzodioxole core.
3,4-Dimethoxyphenethyl alcohol: A simpler compound with similar methoxy groups but a different core structure.
Uniqueness
The uniqueness of (7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole lies in its complex structure and stereochemistry, which may confer unique chemical and biological properties not found in simpler related compounds.
特性
分子式 |
C24H30O7 |
|---|---|
分子量 |
436.5 g/mol |
IUPAC名 |
(7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole |
InChI |
InChI=1S/C24H30O7/c1-25-11-16-8-15-10-20(29-5)23-24(31-13-30-23)22(15)21(17(16)12-26-2)14-6-7-18(27-3)19(9-14)28-4/h6-7,9-10,16-17,21H,8,11-13H2,1-5H3/t16-,17-,21+/m1/s1/i1D3,2D3 |
InChIキー |
LBJCUHLNHSKZBW-LYZBYZGUSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC[C@H]1CC2=CC(=C3C(=C2[C@H]([C@@H]1COC([2H])([2H])[2H])C4=CC(=C(C=C4)OC)OC)OCO3)OC |
正規SMILES |
COCC1CC2=CC(=C3C(=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OCO3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(11,11,12,12-tetradeuteriohexadecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12412520.png)











![4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B12412594.png)

